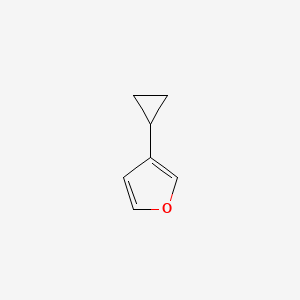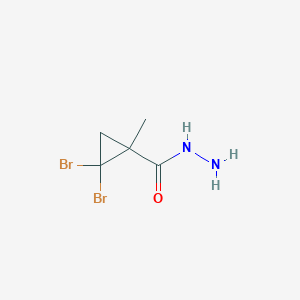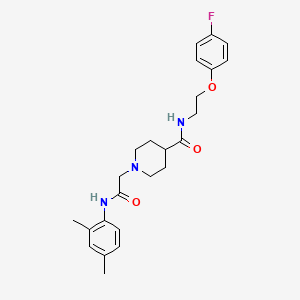![molecular formula C13H19N3O2 B2498174 N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide CAS No. 2411181-05-8](/img/structure/B2498174.png)
N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide, also known as AZD5153, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins, including BRD2, BRD3, BRD4, and BRDT, play a critical role in the regulation of gene expression and have been implicated in various diseases, including cancer, inflammation, and cardiovascular disease.
作用机制
N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide inhibits the binding of BET proteins to acetylated histones, which are critical for the regulation of gene expression. By inhibiting BET protein function, this compound reduces the expression of genes that are involved in cell proliferation, inflammation, and adhesion. This leads to the inhibition of cancer cell growth, reduction of inflammation, and prevention of endothelial dysfunction.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer, this compound inhibits the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, this compound reduces the expression of pro-inflammatory cytokines and chemokines, leading to the inhibition of immune cell recruitment and activation. In cardiovascular disease, this compound reduces the expression of adhesion molecules, leading to the prevention of endothelial dysfunction and atherosclerosis.
实验室实验的优点和局限性
N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for BET proteins, which allows for specific targeting of these proteins in preclinical models. However, this compound also has some limitations. It has poor solubility in water, which can limit its use in in vivo studies. It also has a short half-life, which can require frequent dosing in preclinical models.
未来方向
There are several future directions for the development of N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide. One direction is the optimization of its pharmacokinetic properties to improve its solubility and half-life. Another direction is the development of combination therapies with other targeted agents or chemotherapeutic agents to enhance its efficacy in cancer. Additionally, the identification of biomarkers for patient selection and monitoring of treatment response will be critical for the clinical development of this compound. Finally, the evaluation of this compound in clinical trials for cancer, inflammation, and cardiovascular disease will be necessary to determine its safety and efficacy in humans.
合成方法
N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide was first synthesized and reported by AstraZeneca in 2013. The synthesis involves the reaction of 2-propan-2-ylpyrazole with (R)-3-hydroxytetrahydrofuran, followed by the addition of prop-2-enoyl chloride. The resulting product is then purified through column chromatography to obtain this compound with a purity of >99%.
科学研究应用
N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide has been extensively studied in various preclinical models of cancer, inflammation, and cardiovascular disease. In cancer, this compound has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In inflammation, this compound has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. In cardiovascular disease, this compound has been shown to reduce the expression of adhesion molecules, such as VCAM-1 and ICAM-1, in endothelial cells.
属性
IUPAC Name |
N-[(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-4-12(17)15-10-6-8-18-13(10)11-5-7-14-16(11)9(2)3/h4-5,7,9-10,13H,1,6,8H2,2-3H3,(H,15,17)/t10-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZENXLQRUGFVJW-ZWNOBZJWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2C(CCO2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=CC=N1)[C@H]2[C@@H](CCO2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2498091.png)
![(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2498092.png)

![1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2498096.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2498100.png)
![N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2498104.png)
![5-{[(2R,3R,4R,5R,6R)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}pentanoic acid](/img/structure/B2498105.png)

![3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498110.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2498111.png)
![5-amino-N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2498112.png)
